6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol
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Overview
Description
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol is a chemical compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a prop-2-en-1-yloxy group at the 6th position and a hydroxyl group at the 2nd position
Preparation Methods
The synthesis of 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles like halides or amines under appropriate conditions.
Addition: The double bond in the allyl group can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Scientific Research Applications
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol can be compared with other similar compounds such as:
2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-naphthalen-2-yl)-prop-2-en-1-ol: This compound has a similar naphthalene core but differs in the substitution pattern and the presence of additional methyl groups.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound also features a naphthalene ring with different substituents, highlighting the diversity of chemical modifications possible within this class.
Properties
CAS No. |
111359-66-1 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
6-prop-2-enoxynaphthalen-2-ol |
InChI |
InChI=1S/C13H12O2/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h2-6,8-9,14H,1,7H2 |
InChI Key |
GJTQNBCIUNVBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
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